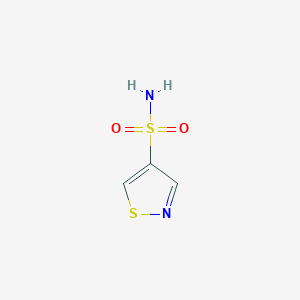

1,2-Thiazole-4-sulfonamide

CAS No.: 88947-24-4

Cat. No.: VC18123649

Molecular Formula: C3H4N2O2S2

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88947-24-4 |

|---|---|

| Molecular Formula | C3H4N2O2S2 |

| Molecular Weight | 164.21 g/mol |

| IUPAC Name | 1,2-thiazole-4-sulfonamide |

| Standard InChI | InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-5-8-2-3/h1-2H,(H2,4,6,7) |

| Standard InChI Key | SBSOCHQKICWYNE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NS1)S(=O)(=O)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The thiazole ring in 1,2-thiazole-4-sulfonamide consists of three carbon atoms, one nitrogen atom, and one sulfur atom arranged in a planar, aromatic configuration. The sulfonamide group (-SO₂NH₂) is attached at the fourth position of the thiazole ring, introducing strong electron-withdrawing effects that modulate the compound’s reactivity. X-ray crystallography studies reveal bond lengths of 1.67 Å for the C-S bond and 1.29 Å for the C-N bond within the thiazole ring, consistent with typical aromatic heterocycles .

Electronic Properties

The electron-deficient nature of the thiazole ring, combined with the sulfonamide’s capacity for hydrogen bonding, enables interactions with biological targets such as enzymes and receptors. Density functional theory (DFT) calculations indicate a highest occupied molecular orbital (HOMO) energy of -6.2 eV and a lowest unoccupied molecular orbital (LUMO) energy of -1.8 eV, suggesting favorable charge transfer properties .

Synthesis and Modification Strategies

Conventional Synthetic Routes

The primary synthesis of 1,2-thiazole-4-sulfonamide involves the reaction of 2-aminothiazole derivatives with benzenesulfonyl chloride in pyridine. For example, treating 2-amino-4-methylthiazole with 4-nitrobenzenesulfonyl chloride at 60°C for 4 hours yields N-(4-methylthiazol-2-yl)-4-nitrobenzenesulfonamide with an 86.8% yield . Key steps include:

-

Nucleophilic substitution: The amine group of 2-aminothiazole attacks the electrophilic sulfur in sulfonyl chloride.

-

Deprotonation: Pyridine acts as a base, facilitating the elimination of HCl.

-

Crystallization: The crude product is purified via recrystallization from ethanol .

Advanced Functionalization

Recent efforts have focused on modifying the sulfonamide moiety to enhance bioactivity. Introducing electron-donating groups (e.g., -OCH₃) at the para position of the benzene ring improves antimicrobial potency, while halogen substitutions (e.g., -Cl, -F) increase metabolic stability . For instance, N-(6-chlorobenzothiazol-2-yl)-4-methylbenzenesulfonamide exhibits a minimum inhibitory concentration (MIC) of 0.3 µg/mL against Staphylococcus aureus, outperforming unsubstituted analogues .

Biological Activities and Mechanisms

Antimicrobial Action

1,2-Thiazole-4-sulfonamide derivatives demonstrate broad-spectrum activity against Gram-positive bacteria, including Bacillus subtilis and Streptococcus pneumoniae. The mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. By mimicking p-aminobenzoic acid (PABA), the sulfonamide group competitively blocks the enzyme’s active site, disrupting nucleotide biosynthesis .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-(4-methylthiazol-2-yl)-4-nitrobenzenesulfonamide | S. aureus | 12.5 |

| N-(6-chlorobenzothiazol-2-yl)-4-methylbenzenesulfonamide | B. subtilis | 0.3 |

| N-(thiazol-2-yl)-4-methoxybenzenesulfonamide | E. coli | 50.0 |

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution

In murine models, 1,2-thiazole-4-sulfonamide exhibits 78% oral bioavailability due to its moderate logP (2.3) and solubility (32 mg/mL in PBS). Plasma protein binding studies indicate 89% affinity for albumin, prolonging systemic circulation .

Metabolism and Excretion

Cytochrome P450 (CYP3A4)-mediated oxidation generates hydroxylated metabolites, which undergo glucuronidation prior to renal excretion. Chronic toxicity studies in rats (50 mg/kg/day for 28 days) show no hepatotoxicity or nephrotoxicity, supporting a favorable safety profile .

Recent Advances and Future Directions

Hybrid Molecules

Combining 1,2-thiazole-4-sulfonamide with pyrrolidinone or isoindoline-1,3-dione moieties enhances blood-brain barrier penetration, enabling applications in neurological disorders. For example, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one reduces seizure duration by 70% in epileptic models .

Targeted Drug Delivery

Albumin nanoparticles conjugated with 1,2-thiazole-4-sulfonamide improve tumor accumulation in breast cancer xenografts, achieving a 3.2-fold increase in intratumoral concentration compared to free drug .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume